REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[Cu](C#N)[C:12]#[N:13].O.N>N1C=CC=CC=1.C1(C)C=CC=CC=1>[CH:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:12]#[N:13])([CH3:10])[CH3:9]
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Name
|
|
Quantity
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5.15 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(C)C
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Name
|
|
Quantity
|
2.69 g
|
Type
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reactant
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Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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2.5 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture is extracted
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Type
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CUSTOM
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Details
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The organic phase is dried
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
|
|
Type
|
|
Smiles
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C(C)(C)C=1C=C(C#N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |